2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide
CAS No.:
Cat. No.: VC15113620
Molecular Formula: C19H22N6O2
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N6O2 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C19H22N6O2/c26-18(20-10-9-17-22-21-16-8-4-5-11-24(16)17)13-25-19(27)12-14-6-2-1-3-7-15(14)23-25/h4-5,8,11-12H,1-3,6-7,9-10,13H2,(H,20,26) |
| Standard InChI Key | WFAUETKRRWAIQL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Introduction
Structural Overview
The compound consists of two major structural components:
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Cyclohepta[c]pyridazine Core: This bicyclic system includes a seven-membered cycloheptane fused with a pyridazine ring. The presence of a keto group (3-oxo) adds polarity and potential hydrogen bonding sites.
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Triazolo[4,3-a]pyridine Moiety: This tricyclic system incorporates a 1,2,4-triazole fused to a pyridine ring. Such systems are often associated with bioactivity due to their ability to interact with biological targets like enzymes or receptors.
These two components are connected via an acetamide linker, which provides flexibility and additional functional groups for interaction.
Synthesis Considerations
While specific synthetic routes for this compound are unavailable in the provided data, the following general strategies can be inferred:
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Formation of the Cyclohepta[c]pyridazine Core:
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Cyclization reactions involving appropriate precursors such as hydrazines and cyclic ketones can yield pyridazine derivatives.
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The introduction of the 3-oxo group may involve oxidation steps.
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Construction of the Triazolo[4,3-a]pyridine System:
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Triazolo-pyridines are typically synthesized via cyclization reactions involving hydrazine derivatives and pyridine-based precursors.
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Coupling via Acetamide Linker:
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The two components can be linked through amide bond formation using reagents like carbodiimides or coupling agents such as HATU or EDC.
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Pharmacological Relevance
Compounds containing triazolo[4,3-a]pyridine scaffolds have been widely studied for their biological activities:
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Antiviral Activity: Triazolo-pyridine derivatives have shown promise in targeting viral polymerases .
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Antimalarial Potential: Similar compounds have demonstrated inhibitory effects on Plasmodium falciparum enzymes .
The cyclohepta[c]pyridazine core further enhances the molecule's pharmacokinetic properties by introducing rigidity and functional diversity.
Molecular Docking Studies
Given its structural complexity and functional groups capable of hydrogen bonding and π-stacking interactions, this compound is a strong candidate for molecular docking studies against biological targets such as:
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Kinases
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Enzymes involved in metabolic pathways
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Protein-protein interaction interfaces
Analytical Characterization
To confirm the structure and purity of such compounds, the following techniques are typically employed:
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Nuclear Magnetic Resonance (NMR):
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and NMR spectra would provide detailed information about the chemical environment of protons and carbons.
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Advanced techniques like HSQC and HMBC can confirm connectivity.
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Mass Spectrometry (MS):
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High-resolution MS can confirm the molecular weight.
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Infrared Spectroscopy (IR):
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Functional groups like amides (C=O stretch) and triazoles (N-H stretch) can be identified.
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X-Ray Crystallography:
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If crystalline, this technique provides definitive structural confirmation.
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Comparison with Related Compounds
Challenges
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Synthetic Complexity: The combination of multiple fused rings requires precise reaction conditions.
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Stability: Compounds with multiple heterocycles may exhibit sensitivity to light or heat.
Future Directions
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Structure Optimization: Modifications to enhance solubility or target specificity.
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Biological Evaluation: Testing against a broad spectrum of diseases to identify novel therapeutic uses.
This compound represents an exciting frontier in heterocyclic chemistry with significant potential for drug discovery programs targeting infectious diseases and other conditions requiring innovative therapeutic solutions.
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